molecular formula C16H20N2O5 B2895199 N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide CAS No. 2319640-70-3

N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide

Cat. No.: B2895199
CAS No.: 2319640-70-3
M. Wt: 320.345
InChI Key: YFYOVZMWBKXVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide (CAS 2309553-26-0) is a chemical compound with a molecular formula of C17H22N2O5 and a molecular weight of 334.37 g/mol . Its structure integrates a benzodioxole moiety, a feature present in compounds studied for various biological activities. Research into similar benzodioxole-containing molecules has shown their potential as potent agonists for plant auxin receptors, which are key targets in agricultural science for promoting root growth and development . Furthermore, the sulfonamide functional group, while not present in this exact structure, is a critical pharmacophore in other research contexts, such as in the development of small-molecule inhibitors targeting the NLRP3 inflammasome, a protein complex implicated in inflammatory diseases . The specific arrangement of the azetidine and tetrahydrofuran rings in this molecule suggests it may be of interest in medicinal chemistry for exploring structure-activity relationships (SAR) and in pharmacology for investigating novel mechanisms of action. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c19-16(17-12-1-2-14-15(5-12)23-10-22-14)18-6-13(7-18)21-9-11-3-4-20-8-11/h1-2,5,11,13H,3-4,6-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYOVZMWBKXVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article will delve into its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety, a tetrahydrofuran ring, and an azetidine carboxamide group. The synthesis typically involves multiple steps starting with the preparation of the benzo[d][1,3]dioxole derivative and the tetrahydrofuran derivative. These intermediates are then coupled using appropriate reagents under controlled conditions to yield the final product .

This compound exerts its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The binding affinity and selectivity for these targets can modulate their activity, leading to therapeutic effects .

Pharmacological Properties

Research indicates that this compound may possess anti-inflammatory and analgesic properties. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by catalyzing the formation of prostaglandins .

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related compounds that share structural similarities with this compound. The compounds demonstrated significant inhibition of edema in animal models, outperforming traditional anti-inflammatory drugs such as sodium diclofenac within the first hour post-administration .

Table: Summary of Biological Activities

Activity Compound Effectiveness
Anti-inflammatoryN-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran...Inhibition of COX activity
AnalgesicRelated benzodioxole derivativesSuperior to diclofenac
AntimicrobialBenzothiazolopyrimidine derivativesSelective against Gram-positive bacteria

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured cells. This suggests a potential mechanism for its anti-inflammatory activity through modulation of immune responses .

Comparison with Similar Compounds

Core Heterocycles and Substituents

The target compound’s azetidine-carboxamide core distinguishes it from similar benzodioxole-containing derivatives. Key structural comparisons include:

Compound Name Core Structure Key Substituents Molecular Formula Reference
N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide Azetidine-carboxamide Tetrahydrofuran-3-ylmethoxy C₁₉H₂₀N₂O₅* N/A
(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l) Thiazolidinone Benzodioxole, dihydrobenzodioxin-methylamino C₂₄H₂₃N₃O₅S₂
ABT-627 (Compound 9 in ) Pyrrolidine-carboxylic acid Dibutylamino, 4-methoxyphenyl, benzodioxole C₂₈H₃₄N₂O₅
(Z)-N-(3-(benzo[d][1,3]dioxol-5-yl)allyl)pivalamide (1h) Allyl-pivalamide Benzodioxole, pivalamide C₁₇H₂₀N₂O₃
4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4b) Dihydropyrazole-sulfonamide Benzodioxole, p-tolyl, sulfonamide C₂₃H₂₂N₃O₄S

*Estimated based on structural analogs.

Key Observations :

  • Azetidine vs.
  • Carboxamide vs. Sulfonamide : The carboxamide group in the target compound may exhibit stronger hydrogen-bonding capacity than sulfonamide derivatives (e.g., 4b in ) .
  • Tetrahydrofuran Methoxy Group: This substituent is structurally distinct from the dihydrobenzodioxin or allyl chains in analogs, likely improving solubility compared to non-polar groups .

Functional Group Diversity

  • Benzodioxole Derivatives: All compounds share the benzodioxole moiety, but substituent diversity drives functional differences. For example: Thiazolidinones (9l, 9m, 9n): Feature a 2-thioxo group, which may confer redox activity or metal-binding properties . Pyrrolidine Carboxylic Acids (ABT-627): Carboxylic acid groups enable salt formation, influencing bioavailability .

Physicochemical Properties

Melting points and molecular weights of selected analogs:

Compound Name Molecular Weight Melting Point (°C) Reference
(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l) 497.63 172–233 (dec.)
(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m) 541.63 170–243 (dec.)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide 380.35 Not reported
4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4b) 444.50 200–201

Implications :

  • Thiazolidinones (9l, 9m) exhibit broad melting ranges due to decomposition, suggesting thermal instability .
  • Higher molecular weights (e.g., 541.63 for 9m) may limit bioavailability compared to the target compound’s estimated lower weight (~386 g/mol).

Q & A

Q. Critical Reaction Parameters :

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent : Anhydrous DMF or THF improves yield by reducing hydrolysis .

Methodological Insight : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm intermediate purity using HPLC (C18 column, UV detection at 254 nm) .

How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Advanced Research Focus
Spectral anomalies may arise from:

  • Rotameric Forms : The azetidine ring’s conformational flexibility can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
  • Residual Solvents : DMSO-d6 may mask protons; re-dissolve in CDCl3 for clearer data .
  • Byproducts : LC-MS or 2D NMR (e.g., HSQC, COSY) can identify impurities from incomplete coupling .

Methodological Insight : Cross-validate with high-resolution mass spectrometry (HRMS) and compare with simulated spectra from tools like ACD/Labs .

What strategies improve yield during azetidine ring formation?

Advanced Research Focus
Low yields often stem from:

  • Ring Strain : Pre-activate the azetidine precursor with Boc-protection to stabilize intermediates .
  • Catalyst Optimization : Use Pd/C or Ni catalysts for stereoselective ring closure .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% .

Methodological Insight : Screen catalysts (e.g., Pd(OAc)₂ vs. RuPhos) and track kinetics via in situ IR spectroscopy .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced Research Focus

  • Substituent Variation : Modify the tetrahydrofuran methoxy group (e.g., replace with pyrrolidine or morpholine) to assess solubility-bioactivity trade-offs .
  • Bioassay Selection : Test against kinase panels (e.g., EGFR, BRAF) and apoptosis assays (caspase-3/7 activation) based on structural analogs .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to targets like G-protein-coupled receptors .

Methodological Insight : Pair SAR data with ADMET predictions (e.g., SwissADME) to prioritize analogs .

What protocols assess the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hrs .
  • Photooxidation : Expose to UV light (254 nm) to identify vulnerable groups (e.g., benzo[d][1,3]dioxole) .
  • Metabolic Stability : Use liver microsomes (human/rat) and LC-MS to track metabolite formation .

Methodological Insight : Apply forced degradation (acid/base/hydrogen peroxide) to map degradation pathways .

How can researchers address discrepancies in biological assay reproducibility?

Q. Advanced Research Focus

  • Batch Variability : Standardize compound purity (≥95% by HPLC) and solvent lot (e.g., Sigma vs. TCI) .
  • Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293) .
  • Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Methodological Insight : Perform statistical power analysis (n ≥ 3) and use blinded scoring to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.